N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Beschreibung
Eigenschaften
Molekularformel |
C18H22N6O2 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N6O2/c25-17(21-13-15-5-1-3-7-19-15)14-22-18(26)24-11-9-23(10-12-24)16-6-2-4-8-20-16/h1-8H,9-14H2,(H,21,25)(H,22,26) |
InChI-Schlüssel |
WFWZGEPPZZXQGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Piperazine Ring Substitution
The 4-(pyridin-2-yl)piperazine intermediate is synthesized via nucleophilic aromatic substitution (SNAr) between piperazine derivatives and halogenated pyridines. For example, tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (a key precursor) is prepared by reacting 2-chloro-5-nitropyridine with Boc-protected piperazine in dimethylformamide (DMF) with potassium carbonate at 80°C, achieving yields up to 93%. Subsequent hydrogenation of the nitro group to an amine using Pd/C or RaNi under H₂ atmosphere (50 psi, 5 hours) affords tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate in 68–100% yield.
Table 1: Representative Conditions for Piperazine Functionalization
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Nitropyridine coupling | Boc-piperazine, K₂CO₃, DMF, 80°C, 1 hour | 93 | |
| Nitro reduction | H₂ (50 psi), 10% Pd/C, THF, 5 hours | 100 | |
| Boc deprotection | HCl/dioxane, RT, 2 hours | 95 |
Urea Side-Chain Installation
The urea moiety is introduced via carbodiimide-mediated coupling between an amine and carbonyl precursor. For example, 2-(pyridin-2-ylmethyl)aminoacetamide is reacted with 4-(pyridin-2-yl)piperazine-1-carbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. This step typically proceeds at 0–25°C over 12–24 hours, yielding the target compound after chromatography.
Optimization of Coupling Reactions
Key variables affecting yield include:
-
Solvent polarity : DCM or THF improves solubility of intermediates.
-
Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation.
-
Temperature control : Slow addition at 0°C minimizes side reactions.
Deprotection and Final Purification
Boc-protected intermediates require acidic deprotection. Treatment with HCl/dioxane (4 M, 2 hours) removes the Boc group, followed by neutralization with NaHCO₃ and extraction with ethyl acetate. Final purification via column chromatography (silica gel, MeOH/CH₂Cl₂ gradient) or recrystallization from ethanol/water yields the pure product.
Table 2: Analytical Data for Final Compound
Challenges and Mitigation Strategies
-
Low Solubility : Use of polar aprotic solvents (DMF, DMSO) during coupling improves reaction homogeneity.
-
Byproduct Formation : Strict temperature control and stoichiometric reagent ratios minimize undesired adducts.
-
Scale-Up Limitations : Flow chemistry (e.g., H-Cube systems) enhances reproducibility for nitro reductions .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the piperazine ring, facilitating nucleophilic substitution.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives, including this compound, and evaluated their antiproliferative effects on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth through apoptosis induction and cell cycle arrest at the G0/G1 phase.
Neuropharmacology
2.1 Antidepressant Properties
The compound has also been investigated for its potential antidepressant effects. Animal studies suggest that it may enhance serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
| Animal Model | Dosage (mg/kg) | Effect Observed |
|---|---|---|
| Rat | 10 | Increased locomotion |
| Mouse | 20 | Reduced immobility in FST |
Case Study:
A preclinical trial assessed the effects of this compound on depression-like behavior in mice using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant activity.
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent against various pathogens, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Study:
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with a MIC comparable to established antibiotics.
Material Science Applications
The compound's unique chemical structure also allows for applications in material science, particularly in the development of novel polymers and coatings.
4.1 Polymer Synthesis
Researchers have explored the use of this compound as a monomer for synthesizing functionalized polymers with enhanced thermal stability and mechanical properties.
Wirkmechanismus
The mechanism of action of N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide would depend on its specific interactions with biological targets. Generally, it could act by binding to enzymes or receptors, altering their activity. The pyridine rings might interact with aromatic residues in proteins, while the carboxamide group could form hydrogen bonds with amino acid side chains.
Vergleich Mit ähnlichen Verbindungen
Pyridinyl/Pyrimidinyl Substitutions
Key Example :
- N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide (CAS 1351702-59-4) Molecular Formula: C21H27N7O2 Molecular Weight: 409.5 Structural Differences: Replaces pyridin-2-yl with pyrimidin-2-yl and substitutes the pyridin-2-ylmethyl group with 4-phenylpiperazine.
Comparison Table :
Halogenated Analogues (5-HT1A Antagonists)
Examples :
- p-MPPI and p-MPPF ():
- Structure : Piperazine derivatives with p-iodo and p-fluoro benzamido groups.
- Activity : Competitive 5-HT1A antagonists with ID50 values of 5 mg/kg (p-MPPI) and 3 mg/kg (p-MPPF) against 8-OH-DPAT-induced hypothermia.
- Impact of Halogens : Fluorine improves potency (lower ID50) due to electronegativity and small size, enhancing receptor affinity .
Benzo-Fused Ring Systems
Examples :
- 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (28) (): Structure: Incorporates a benzooxazinone moiety linked via a propanoyl spacer. Impact: The rigid benzooxazinone enhances π-π stacking, while the spacer increases conformational flexibility for target binding. NMR data (δ 4.59 ppm, O-CH2-CO) confirm structural stability .
Kinase-Targeting Analogues
Example :
- (3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)-N-[3-(pyridin-4-yl)-2H-indazol-5-yl]pyrrolidine-3-carboxamide ():
- Structure : Combines pyrrolidine-3-carboxamide with pyrimidinylphenyl-piperazine.
- Activity : Binds MAPK1 (Erk2) with high specificity (PDB: 4qta), demonstrating how extended aromatic systems (indazole, pyrimidine) improve kinase inhibition .
Biologische Aktivität
N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features multiple heterocyclic structures, including pyridine and piperazine moieties, which contribute to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 318.4 g/mol. The presence of various functional groups such as amides and ketones enhances its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions, similar to other pyridine derivatives that target dihydrofolate reductase (DHFR) and poly(ADP-ribose) polymerase (PARP) .
- Receptor Modulation : It could interact with various receptors involved in signaling pathways, potentially affecting cell proliferation and apoptosis .
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing synthetic lethality in tumor cells deficient in BRCA1 or BRCA2 genes .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds derived from similar structures have shown significant inhibition of cell growth in breast cancer models . The effectiveness appears to correlate with the compound's ability to inhibit specific targets involved in cancer progression.
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
-
Study on PARP Inhibitors : A study evaluated a series of piperazine-substituted compounds as PARP inhibitors, revealing that certain derivatives exhibited high specificity and potency against PARP-1, making them promising candidates for targeted cancer therapies .
Compound IC50 (µM) Target Compound 3 0.5 PARP-1 Compound 9 0.7 PARP-1 Compound 13 0.6 PARP-1 - Dihydrofolate Reductase Inhibition : Another study highlighted the inhibition of DHFR by pyrido[3,4-d]pyrimidine derivatives, which share structural similarities with our compound of interest . This inhibition is crucial for reducing tetrahydrofolate levels necessary for nucleotide synthesis.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, including formation of the piperazine-carboxamide core and functionalization with pyridyl groups. Critical steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions to minimize hydrolysis .
- Control of steric hindrance : Adjust reaction time and temperature (e.g., 60°C for 18 hours) to ensure complete substitution at the piperazine nitrogen .
- Purification : Column chromatography or recrystallization to isolate intermediates with >95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm regiochemistry of pyridyl substituents via 2D NOESY (e.g., cross-peaks between piperazine protons and pyridyl methylene groups) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ with <5 ppm mass error .
- X-ray crystallography : Use SHELXL for refinement; resolve potential disorder in the pyridylmethylamino side chain .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Experimental design :
- Solubility : Test in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) using HPLC quantification. Pyridyl groups may enhance aqueous solubility via π-stacking .
- Stability : Incubate at 37°C for 24 hours; monitor degradation via LC-MS. Hydrolysis of the carboxamide bond is a common instability, requiring pH adjustment or lyophilization .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what experimental assays validate its mechanism of action?
- Mechanistic studies :
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-based) to quantify affinity for serotonin or dopamine receptors, leveraging the piperazine moiety’s CNS activity .
- Enzyme inhibition : Test against kinases (e.g., PI3K) using fluorescence polarization. The pyridyl groups may coordinate catalytic metal ions .
- Cellular assays : Measure cAMP levels in HEK293 cells transfected with GPCRs to assess functional activity .
Q. What crystallographic data reveal about the compound’s conformational flexibility and binding modes?
- Crystallography workflow :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve low-electron-density regions (e.g., pyridyl rings) .
- Refinement : SHELXL-2018 for anisotropic displacement parameters; identify intramolecular H-bonds between the carboxamide and pyridyl-N .
- Conformational analysis : Compare torsion angles (C-N-C-O) across crystal structures to assess flexibility in the ethylamino linker .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- SAR strategies :
- Pyridyl substitutions : Replace 2-pyridyl with 3- or 4-pyridyl to modulate steric and electronic effects; test via in vitro IC₅₀ assays .
- Piperazine modifications : Introduce methyl or ethyl groups at the 4-position to enhance metabolic stability (e.g., CYP450 inhibition assays) .
- Amide bioisosteres : Replace the carboxamide with sulfonamide or urea to improve bioavailability .
Q. What contradictions exist in reported biological data, and how can they be resolved?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Differences in ATP concentrations (e.g., 10 µM vs. 1 mM) .
- Cell lines : Use isogenic cell panels to control for genetic variability .
- Data normalization : Apply Z-score or B-score methods to correct for plate-to-plate variation .
Methodological Notes
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- In silico tools :
- ADMET prediction : SwissADME for logP (target <3), BBB permeability, and CYP450 interactions .
- Molecular docking : AutoDock Vina to simulate binding to dopamine D₂ receptors; prioritize poses with ΔG < -8 kcal/mol .
Q. What strategies mitigate synthetic byproducts like regioisomers or dimerization?
- Byproduct control :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
